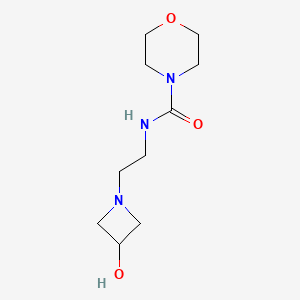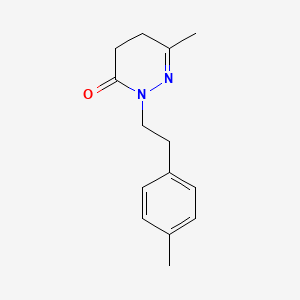
1-(Difluoromethoxy)naphthalene-6-acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Difluoromethoxy)naphthalene-6-acetonitrile is an organic compound with the molecular formula C13H9F2NO It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains a difluoromethoxy group and an acetonitrile group
Métodos De Preparación
The synthesis of 1-(Difluoromethoxy)naphthalene-6-acetonitrile typically involves the following steps:
Starting Material: The synthesis begins with naphthalene, which undergoes a series of reactions to introduce the difluoromethoxy and acetonitrile groups.
Introduction of Difluoromethoxy Group: The difluoromethoxy group can be introduced through a nucleophilic substitution reaction using a suitable fluorinating agent.
Introduction of Acetonitrile Group: The acetonitrile group is introduced via a reaction with a nitrile compound under appropriate conditions.
Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity.
Análisis De Reacciones Químicas
1-(Difluoromethoxy)naphthalene-6-acetonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthoquinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The difluoromethoxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(Difluoromethoxy)naphthalene-6-acetonitrile has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of biological pathways and interactions due to its unique chemical structure.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(Difluoromethoxy)naphthalene-6-acetonitrile involves its interaction with molecular targets and pathways. The difluoromethoxy group can influence the compound’s reactivity and binding affinity to various biological targets. The acetonitrile group can also play a role in the compound’s overall chemical behavior and interactions.
Comparación Con Compuestos Similares
1-(Difluoromethoxy)naphthalene-6-acetonitrile can be compared with other similar compounds, such as:
1-(Difluoromethoxy)naphthalene-4-acetonitrile: Similar structure but with the acetonitrile group at a different position.
1-(Difluoromethoxy)naphthalene-8-acetonitrile: Another positional isomer with different chemical properties.
1-(Difluoromethoxy)naphthalene-6-carboxylic acid: Contains a carboxylic acid group instead of an acetonitrile group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and applications in various fields.
Propiedades
Fórmula molecular |
C13H9F2NO |
|---|---|
Peso molecular |
233.21 g/mol |
Nombre IUPAC |
2-[5-(difluoromethoxy)naphthalen-2-yl]acetonitrile |
InChI |
InChI=1S/C13H9F2NO/c14-13(15)17-12-3-1-2-10-8-9(6-7-16)4-5-11(10)12/h1-5,8,13H,6H2 |
Clave InChI |
JGNCUHRGWGKBFG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CC(=C2)CC#N)C(=C1)OC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


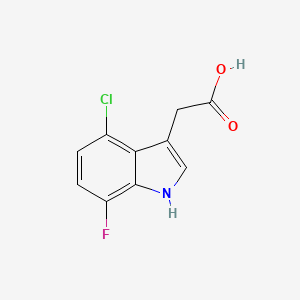
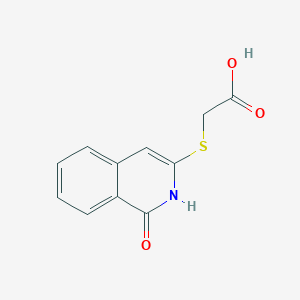


![1'-Ethyl-1'H-spiro[pyrrolidine-3,2'-quinazolin]-4'(3'H)-one](/img/structure/B15067024.png)

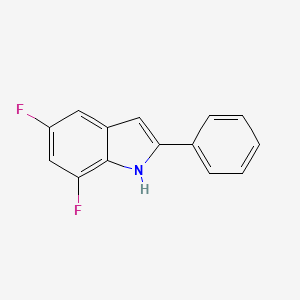


![Dibenzo[c,f][2,7]naphthyridine](/img/structure/B15067063.png)


